(3-Chloro-4-(hydroxymethyl)phenyl)urea
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Overview
Description
(3-Chloro-4-(hydroxymethyl)phenyl)urea is an organic compound that features a phenyl ring substituted with a chloro group at the third position, a hydroxymethyl group at the fourth position, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(hydroxymethyl)phenyl)urea typically involves the reaction of 3-chloro-4-(hydroxymethyl)aniline with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as the purification of starting materials, precise control of reaction temperatures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(hydroxymethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-4-(carboxymethyl)phenyl)urea.
Reduction: Formation of 3-amino-4-(hydroxymethyl)phenyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-(hydroxymethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(hydroxymethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-(hydroxymethyl)phenyl)boronic acid: Similar structure but with a boronic acid group instead of a urea moiety.
(3-Chloro-4-(hydroxymethyl)phenyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
(3-Chloro-4-(hydroxymethyl)phenyl)urea is unique due to its specific substitution pattern and the presence of both a chloro group and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
59587-04-1 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
[3-chloro-4-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-6(11-8(10)13)2-1-5(7)4-12/h1-3,12H,4H2,(H3,10,11,13) |
InChI Key |
KGLAVXQJYYILMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)Cl)CO |
Origin of Product |
United States |
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